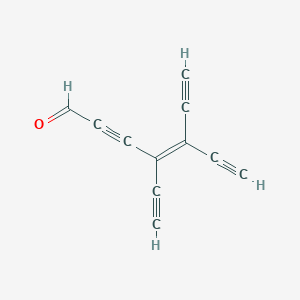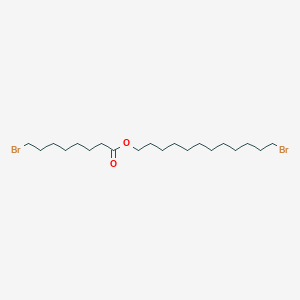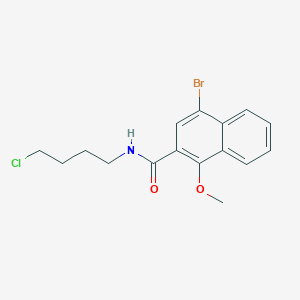![molecular formula C11H22O4Si B14221190 Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane CAS No. 820252-12-8](/img/structure/B14221190.png)
Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane is a silane-based compound known for its unique structure and versatile applications. This compound features a trimethoxysilane group attached to a bicyclic oxirane ring, making it a valuable agent in various chemical processes and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane typically involves the reaction of a suitable precursor with trimethoxysilane. One common method includes the reaction of 3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl alcohol with trimethoxysilane in the presence of a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the precursor and trimethoxysilane are mixed and reacted under optimized conditions to ensure high yield and purity. The reaction mixture is then purified using distillation or chromatography techniques to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilane group can hydrolyze in the presence of water, forming silanols and methanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Epoxide Ring Opening: The oxirane ring can undergo nucleophilic ring-opening reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Epoxide Ring Opening: Nucleophiles like amines, alcohols, or thiols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Epoxide Ring Opening: Various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to functionalize surfaces and improve the dispersion of nanoparticles.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane involves its ability to form strong covalent bonds with various substrates. The trimethoxysilane group hydrolyzes to form silanols, which can then condense to form siloxane bonds with hydroxyl groups on surfaces. The oxirane ring can undergo nucleophilic attack, leading to the formation of functionalized derivatives that enhance the properties of the substrate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Similar in structure but with a different bicyclic ring system.
Trimethoxy[3-(6-oxabicyclo[3.1.0]hex-2-yl)propyl]silane: Another variant with slight structural differences.
Uniqueness
Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane is unique due to its specific bicyclic oxirane ring, which imparts distinct reactivity and functionalization capabilities compared to other silane compounds. This uniqueness makes it particularly valuable in applications requiring precise surface modifications and enhanced material properties .
Propriétés
Numéro CAS |
820252-12-8 |
|---|---|
Formule moléculaire |
C11H22O4Si |
Poids moléculaire |
246.37 g/mol |
Nom IUPAC |
trimethoxy-[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane |
InChI |
InChI=1S/C11H22O4Si/c1-12-16(13-2,14-3)8-4-5-9-6-7-10-11(9)15-10/h9-11H,4-8H2,1-3H3 |
Clé InChI |
CFPVMOZYGJGLNN-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCC1CCC2C1O2)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexanoic acid, 4-[(2-methoxyethoxy)methoxy]-5-oxo-6-(phenylmethoxy)-](/img/structure/B14221111.png)
![1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene](/img/structure/B14221119.png)
![Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]-](/img/structure/B14221121.png)
![1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole](/img/structure/B14221122.png)





![6-Ethyl-3-{[(pyridin-4-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14221167.png)
![7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14221173.png)



